molecular formula C16H21F2NO2 B2452487 Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate CAS No. 1334418-85-7

Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate

Cat. No. B2452487
M. Wt: 297.346
InChI Key: SRTMBQYLRUYJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H21F2NO2 . It is related to a group of compounds known as piperidines, which are cyclic secondary amines .

Scientific Research Applications

Phase Transfer Alkylation

Research by Lansdell and Fradet (2011) explored the monoalkylation of tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate under liquid-liquid phase transfer conditions. This study highlights the compound's selectivity for 3-O-alkylation, emphasizing its potential in chemical synthesis processes (Lansdell & Fradet, 2011).

Synthesis of Derivatives

The work of Boev et al. (2015) involved the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the compound's versatility in creating various derivatives. This research shows its utility in developing new chemical entities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Intermediate for Anticancer Drugs

Zhang et al. (2018) identified tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for anticancer drugs. Their research offers insights into its synthesis and optimization, suggesting its significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Intermediate for Jak3 Inhibitor

Xin-zhi (2011) described an efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor. This highlights its role in developing significant pharmaceutical agents (Xin-zhi, 2011).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, using it as a chiral auxiliary in dipeptide synthesis. This application demonstrates its utility in stereoselective organic synthesis (Studer, Hintermann, & Seebach, 1995).

X-Ray Studies

Didierjean, Marin, Wenger, Briand, Aubry, and Guichard (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing its molecular structure and potential in crystallography (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c1-15(2,3)21-14(20)19-10-9-13(16(17,18)11-19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMBQYLRUYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate

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